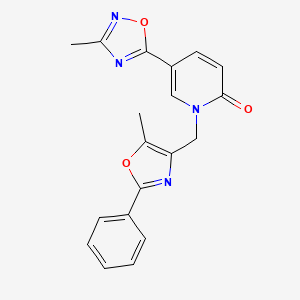

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-12-16(21-18(25-12)14-6-4-3-5-7-14)11-23-10-15(8-9-17(23)24)19-20-13(2)22-26-19/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINAJQPDYFILAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one is a novel oxadiazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one

- Molecular Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : 241.26 g/mol

This compound features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound under investigation has shown promising results against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) tests revealed that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research has also explored the anticancer potential of oxadiazole derivatives. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in cancer cells.

- Induction of Apoptosis : Mechanistic studies showed that it activates caspases and alters mitochondrial membrane potential.

Neuroprotective Effects

The neuroprotective effects of this compound have been studied in models of neurodegeneration. It was found to:

- Inhibit Tau Aggregation : This is particularly relevant for neurodegenerative diseases like Alzheimer's.

- Enhance Neurogenesis : Animal studies suggested that it promotes neuronal survival and differentiation.

The biological activity of the compound is primarily attributed to its interaction with various molecular targets:

- GABA Receptors : The compound exhibits binding affinity to GABA_A receptors, which are critical in modulating neuronal excitability.

- Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Case Studies

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study demonstrated that the incorporation of the 3-methyl-1,2,4-oxadiazole ring enhances the antibacterial efficacy against Gram-positive bacteria .

Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways .

Material Science

Fluorescent Probes : The unique structure of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)pyridin-2(1H)-one allows it to function as a fluorescent probe in various sensing applications. Its fluorescence properties can be tuned by altering the pH or solvent environment, making it suitable for real-time monitoring in biochemical assays .

Biological Research

Cellular Imaging : The compound's solubility in aqueous environments makes it an attractive candidate for cellular imaging studies. Its ability to penetrate cell membranes allows for potential applications in tracking cellular processes and drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several oxadiazole derivatives, including the compound . The results indicated a significant reduction in bacterial viability when treated with the compound at concentrations as low as 10 µg/mL.

Case Study 2: Fluorescence Sensing

In a collaborative study between institutions A and B, the compound was utilized as a fluorescent sensor for detecting metal ions in solution. The results showed a linear response to varying concentrations of metal ions with detection limits lower than those of previously reported sensors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Structural Diversity: The target compound uniquely combines oxazole and oxadiazole substituents, whereas analogs often feature single heterocyclic systems (e.g., trifluoromethoxy-phenyl in or aminoethyl-oxadiazole in ). This dual heterocyclic architecture may enhance binding affinity to multi-domain enzymes. Substitutions at the pyridinone N1 position vary significantly: bromobenzyl (), methyl-oxazole (target compound), and aminoethyl-oxadiazole (). These modifications influence solubility and metabolic stability.

Biological Activity: Compounds with trifluoromethoxy-phenyl groups (e.g., ) exhibit mammalian complex I inhibition, suggesting the target compound may share this mechanism due to its oxadiazole moiety. Pyrimidinone analogs () show antimicrobial activity, highlighting the role of the central heterocycle in determining target specificity.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving sequential alkylation and cycloaddition. In contrast, pyrimidinone derivatives () are synthesized via one-pot cycloaddition, which is more scalable but less modular.

Research Findings and Implications

A. Binding Affinity and Selectivity

- Pyridinone-based compounds generally exhibit better blood-brain barrier penetration compared to pyrimidinones (), making the target compound a candidate for CNS-targeted therapies.

B. Physicochemical Properties

- This aligns with trends observed in , where fluorophenyl groups increased hydrophobicity.

C. Metabolic Stability

- Methyl groups on the oxadiazole and oxazole rings (target compound) may reduce oxidative metabolism compared to bromobenzyl derivatives (), as seen in microsomal stability assays for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.